Iodide ion I-131, also known as iodine-131, is a radioactive isotope of iodine discovered in 1938. It is primarily produced as a fission product during the nuclear fission of uranium and plutonium and has significant applications in medicine, particularly in the treatment of thyroid disorders. With a half-life of approximately 8 days, Iodide ion I-131 decays primarily through beta emission, making it effective for therapeutic purposes while posing certain health risks due to its radioactivity.
Iodide ion I-131 is typically produced in nuclear reactors through the neutron irradiation of tellurium-130 or as a byproduct of uranium-235 fission. The yield from these processes is substantial, with I-131 comprising about 2.878% of the fission products from uranium-235. The production methods involve complex procedures to ensure high purity and activity levels of the isotope.
Iodide ion I-131 falls under the category of radioisotopes, specifically as a beta-emitting radionuclide. It is classified as a therapeutic agent due to its ability to selectively target and destroy thyroid tissue, making it invaluable in treating hyperthyroidism and thyroid cancers.
The synthesis of Iodide ion I-131 can be achieved through several methods:
The production process typically involves irradiating tellurium compounds in a nuclear reactor for several hours, followed by chemical extraction techniques such as acidification and distillation to isolate the iodine from other elements and compounds present.
The molecular formula for Iodide ion I-131 is simply , representing a single iodine atom with an atomic mass of approximately 130.9067 u.
Iodine-131 exhibits a unique structure characterized by its radioactive properties, primarily emitting beta particles during decay:
This decay process results in the formation of xenon-131 and contributes to its biological effects.
Iodide ion I-131 undergoes several significant reactions:
The decay process releases energy that can damage nearby tissues, making it effective for therapeutic applications but also necessitating careful handling due to potential health risks.
Iodide ion I-131 primarily acts by being absorbed by thyroid cells due to their natural affinity for iodine. Once inside these cells, the isotope emits beta radiation that causes cellular damage:
The therapeutic efficacy of Iodide ion I-131 relies on its ability to deliver localized radiation doses effectively, minimizing damage to surrounding healthy tissues while maximizing destruction of malignant cells.
Relevant data indicates that the emission profile allows for both therapeutic and diagnostic applications in medicine.
Iodide ion I-131 is widely used in various scientific and medical applications:
Iodine-131 (¹³¹I) is an artificial radionuclide with a half-life of 8.02–8.06 days [1] [2] [4]. It decays via beta-minus (β⁻) emission followed by gamma (γ) photon release. Approximately 89% of decays produce a beta particle with a maximum energy of 606 keV (mean energy: 191.6 keV), penetrating 0.6–2.0 mm in biological tissue [2] [4] [7]. The decay process transforms ¹³¹I into stable xenon-131 (¹³¹Xe):
$$\ce{^{131}{53}I ->[\beta^-][\text{606 keV}] ^{131}{54}Xe^{\ast} ->[\gamma][\text{364 keV}] ^{131}_{54}Xe}$$
Concomitant gamma emissions enable diagnostic imaging, with the 364 keV photopeak (81.5% intensity) being the most prominent [4] [7]. Secondary gamma lines include 637 keV (7.2%), 284 keV (6.1%), and 723 keV (1.8%) [4]. Table 1 summarizes key emissions.
Table 1: Principal Emission Characteristics of Iodine-131
Decay Mode | Energy (keV) | Intensity (%) | Biological Relevance |
---|---|---|---|
Beta (β⁻) | 606 (max) | 89.6 | Cellular damage within 2 mm range |
191.6 (avg) | |||
Gamma (γ) | 364.5 | 81.5 | Primary imaging photon |
636.9 | 7.2 | Secondary imaging photon | |
284.3 | 6.1 | ||
X-ray | 29.7–34.5 | 0.6–2.7 | Low-penetration emissions |
Iodide ion I-131 exhibits distinct behaviors across matrices due to its high solubility and redox sensitivity. In aqueous solutions:
In aqueous-organic solutions (e.g., milk or lipids):
Table 2: Removal Efficiency of ¹³¹I by Porous Polyvinyl Formal (PPVF)
Solution Type | PPVF Efficiency (%) | Key Influencing Factors |
---|---|---|
Pure water | 70–85 | Water absorption capacity of polymer |
Aqueous-salt mixtures | 70–85 | Insensitivity to salt concentration |
Aqueous-organic | 90–99 | Enhanced polymer-radionuclide interaction |
The biological fate of I⁻-¹³¹I hinges on its active transport and covalent integration into biomolecules:
Thyroidal Uptake: Sodium-iodide symporter (NIS) proteins actively transport I⁻ into thyroid follicular cells against a concentration gradient, achieving levels 30–400× higher than plasma [1] [7] [8]. This uptake is TSH-dependent and competitively inhibited by stable iodide [6] [8].
Organification: Intracellular I⁻ is oxidized by thyroid peroxidase (TPO) and covalently bound to tyrosine residues in thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT)—precursors to triiodothyronine (T₃) and thyroxine (T₄) [6] [8]. This process traps ¹³¹I within the thyroid, prolonging irradiation.
DNA Incorporation: ¹³¹I can incorporate into DNA as iododeoxyuridine (¹³¹IdU). Subsequent beta decay induces DNA strand breaks and base modifications via:
Radiolysis of surrounding water producing reactive oxygen species [10].Decay while intercalated causes localized genomic damage due to "transmutation" effects (atom replacement by ¹³¹Xe) [10].
Non-Thyroidal Uptake: NIS is expressed in salivary glands, gastric mucosa, lactating breasts, and placenta, explaining ¹³¹I accumulation in these tissues during scans [6] [8]. Tumor cells (e.g., thyroid cancer metastases) often retain NIS expression, enabling therapeutic targeting [2] [9].
Table 3: Biological Uptake Mechanisms of I⁻-¹³¹I
Target System | Uptake Mechanism | Molecular Outcome |
---|---|---|
Thyroid follicles | NIS-mediated active transport | Oxidation/organification into thyroglobulin |
Proliferating cells | Incorporation as ¹³¹IdU | DNA strand breaks and mutations |
Salivary glands | Basolateral NIS expression | Secretion into saliva |
Mammary epithelium | Hormonally upregulated NIS | Secretion into breast milk |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: